molecular formula C11H23Cl B14566925 2-Chloroundecane CAS No. 61539-83-1

2-Chloroundecane

Cat. No.: B14566925
CAS No.: 61539-83-1
M. Wt: 190.75 g/mol
InChI Key: HQVPSRJKEWDSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroundecane (C₁₁H₂₃Cl) is a halogenated alkane featuring a chlorine atom at the second carbon of an 11-carbon chain. Structurally, it is a secondary alkyl chloride, which influences its reactivity and physical properties. The compound is synthesized via radical chlorination of undecane or nucleophilic substitution reactions using undecanol and hydrochloric acid under controlled conditions .

Properties

CAS No.

61539-83-1

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

2-chloroundecane

InChI

InChI=1S/C11H23Cl/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10H2,1-2H3

InChI Key

HQVPSRJKEWDSPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroundecane can be synthesized through several methods. One common method involves the chlorination of undecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another chlorine molecule to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroundecane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination: Strong bases like sodium ethoxide or potassium hydroxide are used, often in alcoholic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: The major products include alcohols, ethers, and amines, depending on the nucleophile used.

    Elimination: The primary products are alkenes, specifically undecenes.

    Oxidation and Reduction: These reactions can yield various products, including alcohols, aldehydes, or alkanes, depending on the specific conditions and reagents used.

Scientific Research Applications

2-Chloroundecane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of chlorinated hydrocarbons on biological systems.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.

    Industrial Applications: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroundecane in chemical reactions primarily involves the formation and stabilization of carbocations or carbon radicals. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 190.75 g/mol
  • Boiling Point : ~230–235°C (estimated based on homologous series trends)
  • Density : ~0.88 g/cm³
  • Solubility: Insoluble in water; miscible with organic solvents like ethanol and diethyl ether.

Applications :
Primarily used as an intermediate in organic synthesis, 2-Chloroundecane serves as a precursor for surfactants, lubricant additives, and agrochemicals. Its hydrophobic nature and moderate reactivity make it suitable for Friedel-Crafts alkylation and Grignard reactions .

Comparison with Structurally Similar Compounds

1-Chloroundecane (Structural Isomer)

1-Chloroundecane (C₁₁H₂₃Cl) differs in chlorine placement (terminal vs. internal carbon), leading to distinct properties:

Property This compound 1-Chloroundecane
Boiling Point 230–235°C 220–225°C
Reactivity Favors SN2 mechanisms Favors SN1/SN2 (mix)
Polarity Moderately polar Less polar

Research Findings :

  • The internal chlorine in this compound reduces steric hindrance in SN2 reactions compared to the terminal isomer, enhancing nucleophilic substitution rates .
  • 1-Chloroundecane’s lower boiling point reflects weaker intermolecular forces due to reduced dipole interactions .

2-Chlorododecane (Homolog with Longer Chain)

2-Chlorododecane (C₁₂H₂₅Cl) shares the chlorine position but has a longer carbon chain:

Property This compound 2-Chlorododecane
Molecular Weight 190.75 g/mol 204.80 g/mol
Boiling Point 230–235°C 245–250°C
Solubility Lower in polar solvents Even lower

Research Findings :

  • Increased chain length elevates boiling points due to stronger London dispersion forces .
  • Longer chains reduce solubility in polar solvents, limiting applications in aqueous-phase reactions .

Comparison with Functionally Similar Compounds

2-Bromoundecane (Halogen Variation)

2-Bromoundecane (C₁₁H₂₃Br) replaces chlorine with bromine, altering reactivity and toxicity:

Property This compound 2-Bromoundecane
Bond Strength C-Cl (339 kJ/mol) C-Br (276 kJ/mol)
Reactivity Moderate Higher (weaker bond)
Toxicity Low acute toxicity Moderate hepatotoxicity

Research Findings :

  • Bromine’s lower electronegativity and weaker bond strength increase susceptibility to nucleophilic attack, making 2-Bromoundecane more reactive in elimination reactions .

1-Iodoundecane (Halogen and Position Variation)

1-Iodoundecane (C₁₁H₂₃I) features iodine at the terminal carbon, combining halogen and positional differences:

Property This compound 1-Iodoundecane
Boiling Point 230–235°C 260–265°C
Photostability High Low (prone to degradation)
Applications Surfactant synthesis Pharmaceutical intermediates

Research Findings :

  • Iodine’s larger atomic size increases boiling points but reduces stability under UV light .
  • 1-Iodoundecane’s terminal halogen facilitates efficient coupling reactions in drug synthesis .

Research Findings and Data Analysis

Critical Insights :

  • Chlorinated derivatives balance reactivity and stability, making them industrially versatile.
  • Brominated analogs, while more reactive, require stringent safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.